4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride
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Overview
Description
4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride is a chemical compound with the molecular formula C11H11ClO5S2. It is characterized by the presence of a benzoyl chloride group attached to a sulfonyl-substituted thiolane ring. This compound is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and benzoyl groups into target molecules.
Biology: It can be used to modify biomolecules such as proteins and peptides, aiding in the study of their structure and function.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
Preparation Methods
The synthesis of 4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride involves several steps. One common method includes the reaction of 4-sulfamoylbenzoic acid with thionyl chloride to form the corresponding benzoyl chloride derivative. The reaction conditions typically involve the use of an inert atmosphere and a solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding sulfonamide or ester derivatives.
Oxidation and Reduction: The thiolane ring can undergo oxidation to form sulfone derivatives.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form the corresponding benzoic acid derivative.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and solvents such as dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is utilized in various chemical modifications and synthesis processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.
Comparison with Similar Compounds
4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride can be compared with other sulfonyl and benzoyl chloride derivatives. Similar compounds include:
4-Sulfamoylbenzoic acid: A precursor in the synthesis of the target compound.
Benzoyl chloride: A simpler derivative used in various organic synthesis reactions.
Sulfonyl chlorides: A class of compounds with similar reactivity towards nucleophiles.
The uniqueness of this compound lies in its combined functional groups, which provide distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
4-(1,1-dioxothiolan-3-yl)sulfonylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5S2/c12-11(13)8-1-3-9(4-2-8)19(16,17)10-5-6-18(14,15)7-10/h1-4,10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPWKNMNTWRZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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